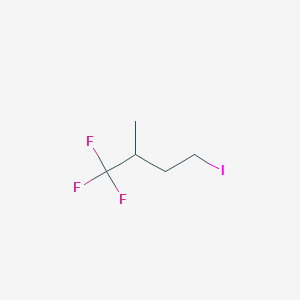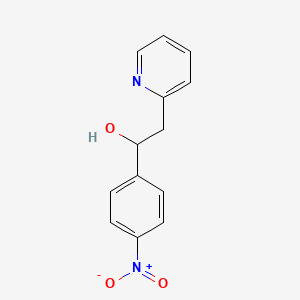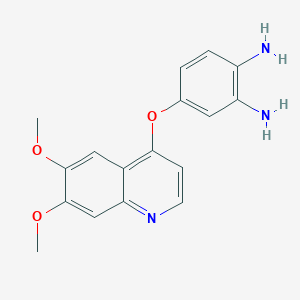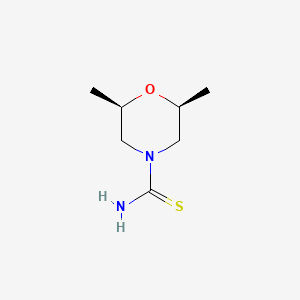
(2S,6R)-2,6-dimethylmorpholine-4-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,6R)-2,6-dimethylmorpholine-4-carbothioamide is an organic compound with a unique structure that includes a morpholine ring substituted with two methyl groups and a carbothioamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-2,6-dimethylmorpholine-4-carbothioamide typically involves the reaction of 2,6-dimethylmorpholine with a suitable thiocarbonyl reagent. One common method is the reaction of 2,6-dimethylmorpholine with carbon disulfide in the presence of a base, such as sodium hydroxide, to form the corresponding carbothioamide.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
(2S,6R)-2,6-dimethylmorpholine-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
(2S,6R)-2,6-dimethylmorpholine-4-carbothioamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S,6R)-2,6-dimethylmorpholine-4-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
(2R,6S)-2,6-Dimethylmorpholine hydrochloride: A related compound with similar structural features but different functional groups.
(2R,6S)-2,6-Dimethylmorpholine-4-carboxamide: Another similar compound with a carboxamide group instead of a carbothioamide group.
Uniqueness
(2S,6R)-2,6-dimethylmorpholine-4-carbothioamide is unique due to its specific substitution pattern and the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
特性
CAS番号 |
1195769-78-8 |
|---|---|
分子式 |
C7H14N2OS |
分子量 |
174.27 g/mol |
IUPAC名 |
(2R,6S)-2,6-dimethylmorpholine-4-carbothioamide |
InChI |
InChI=1S/C7H14N2OS/c1-5-3-9(7(8)11)4-6(2)10-5/h5-6H,3-4H2,1-2H3,(H2,8,11)/t5-,6+ |
InChIキー |
ONKFTZYXAPKTNF-OLQVQODUSA-N |
異性体SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=S)N |
正規SMILES |
CC1CN(CC(O1)C)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


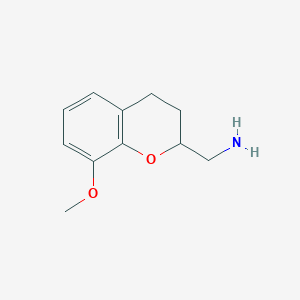
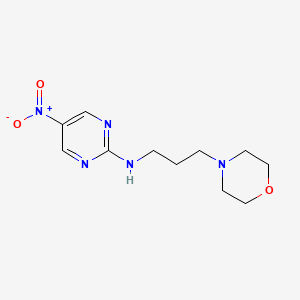

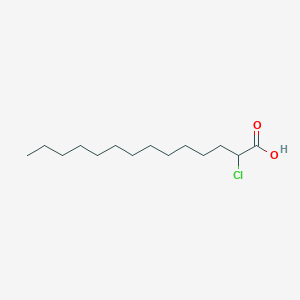
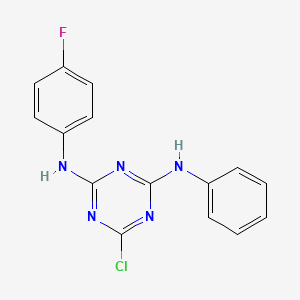

![Benzamide,4-amino-n-(butylsulfonyl)-3-[[(2,4-dichlorophenyl)methyl]amino]-](/img/structure/B8613126.png)
![(E)-N-[1-(4-BROMOPHENYL)PROPAN-2-YLIDENE]HYDROXYLAMINE](/img/structure/B8613127.png)



